Bispyribac-sodium

Catalog No.
S521486
CAS No.
125401-92-5
M.F
C19H18N4NaO8
M. Wt
453.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bispyribac-sodium

CAS Number

125401-92-5

Product Name

Bispyribac-sodium

IUPAC Name

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Molecular Formula

C19H18N4NaO8

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);

InChI Key

OLXPCSUEHPHOLS-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]

Solubility

Soluble in DMSO

Synonyms

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, bispyribac, bispyribac-sodium, KIH-2023, Nominee

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na]

Isomeric SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]

Description

The exact mass of the compound Bispyribac-sodium is 452.0944 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bispyribac-sodium is a selective herbicide primarily used for controlling grassy and broadleaf weeds in rice cultivation. Its chemical structure is represented as Sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. The compound functions by inhibiting the acetolactate synthase enzyme, which is crucial in the biosynthesis of branched-chain amino acids in plants, effectively leading to the death of targeted weeds while sparing rice crops. Bispyribac-sodium is characterized by its moderate persistence in soil and non-binding nature, making it somewhat mobile through soil profiles. It is considered non-toxic to aquatic life, birds, and mammals, which enhances its appeal as a herbicide in agricultural practices .

Bispyribac-sodium acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of essential branched-chain amino acids (BCAAs) in susceptible weeds [, ]. This inhibition disrupts protein synthesis and ultimately leads to weed death. The selectivity of bispyribac-sodium towards weeds is likely due to its specific interaction with the weed ALS enzyme compared to the rice ALS enzyme [].

  • Toxicity: Bispyribac-sodium is considered to have low mammalian oral toxicity []. However, it may cause skin sensitization []. Proper handling procedures and personal protective equipment are crucial during application.
  • Flammability: Not flammable [].
  • Environmental impact: While bispyribac-sodium degrades relatively quickly, potential impacts on non-target plants and aquatic ecosystems require further research [, ]. Responsible use practices and adherence to recommended application rates are essential to minimize environmental risks.

The primary chemical reaction involving bispyribac-sodium is its photodegradation process when exposed to ultraviolet light or sunlight. Studies indicate that this degradation occurs through hydrolysis and hydrolytic cleavage, leading to various photometabolites such as phenol and 2,6-dihydroxy benzoic acid. The reaction kinetics typically follow first-order kinetics under different aqueous conditions. Additionally, bispyribac-sodium can undergo O-dealkylation, decarboxylation, and hydroxylation under specific conditions .

The synthesis of bispyribac-sodium involves a multi-step process that typically includes:

  • Condensation Reaction: The primary method involves condensing 2,6-dihydroxy benzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine. This reaction occurs in the presence of a base (such as sodium hydride or potassium hydride) and a solvent (like tetrahydrofuran or dimethyl sulfoxide) at temperatures between 20°C to 80°C.
  • Purification: Following the reaction, purification techniques such as high-performance liquid chromatography are employed to isolate the desired product from by-products and unreacted materials .

Bispyribac-sodium is primarily applied in agricultural settings for weed control in rice fields. Its selective nature allows it to target unwanted vegetation without harming the rice crops. Additionally, due to its low toxicity profile, it is favored for use in sensitive environments where non-target species may be affected. Research also explores its potential role in integrated pest management systems due to its unique mode of action against resistant weed species .

Interaction studies on bispyribac-sodium reveal its effects on various biological systems:

  • Soil Microbial Communities: Application of bispyribac-sodium can significantly alter the composition and function of soil microbial populations, impacting nutrient cycling and soil health.
  • Antioxidant Enzyme Activity: The herbicide has been shown to influence antioxidant enzyme activities in rice plants, suggesting potential stress responses induced by herbicide application .
  • Photodegradation Pathways: Studies have identified multiple photodegradation pathways for bispyribac-sodium under UV light exposure, indicating how environmental factors can affect its persistence and efficacy .

Bispyribac-sodium shares similarities with several other herbicides that target the acetolactate synthase enzyme pathway. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
ImazethapyrImidazolinone structureBroad-spectrum control; used in various crops
ImazapicImidazolinone structureEffective against annual grasses
PenoxsulamSulfonamide structureSelective for specific broadleaf weeds

Uniqueness of Bispyribac-Sodium:

  • Bispyribac-sodium is distinguished by its specific application in rice fields and its relatively low toxicity profile compared to other herbicides.
  • It has a unique mechanism of action that provides effective control over certain resistant weed species that may not be adequately managed by other herbicides.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

453.10223283 g/mol

Monoisotopic Mass

453.10223283 g/mol

Heavy Atom Count

32

LogP

-1.03 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4NVB39F4NF

GHS Hazard Statements

Aggregated GHS information provided by 225 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (83.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (16.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (68.44%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (83.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

125401-92-5

Wikipedia

Bispyribac-sodium

Dates

Modify: 2023-08-15
1: Li KJ, Qu RY, Liu YC, Yang JF, Devendar P, Chen Q, Niu CW, Xi Z, Yang GF. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. J Agric Food Chem. 2018 Apr 18;66(15):3773-3782. doi: 10.1021/acs.jafc.8b00665. Epub 2018 Apr 10. PubMed PMID: 29618205.
2: Ahmad F, Anwar S, Firdous S, Da-Chuan Y, Iqbal S. Biodegradation of bispyribac sodium by a novel bacterial consortium BDAM: Optimization of degradation conditions using response surface methodology. J Hazard Mater. 2018 May 5;349:272-281. doi: 10.1016/j.jhazmat.2017.12.065. Epub 2017 Dec 29. PubMed PMID: 29438823.
3: Saha S, Majumder S, Das S, Das TK, Bhattacharyya A, Roy S. Effect of pH on the Transformation of a New Readymix Formulation of the Herbicides Bispyribac Sodium and Metamifop in Water. Bull Environ Contam Toxicol. 2018 Apr;100(4):548-552. doi: 10.1007/s00128-018-2269-9. Epub 2018 Feb 9. PubMed PMID: 29427153.
4: Stenert C, de Mello ÍCMF, Pires MM, Knauth DS, Katayama N, Maltchik L. Responses of macroinvertebrate communities to pesticide application in irrigated rice fields. Environ Monit Assess. 2018 Jan 10;190(2):74. doi: 10.1007/s10661-017-6425-1. PubMed PMID: 29322271.
5: Qu RY, Yang JF, Devendar P, Kang WM, Liu YC, Chen Q, Niu CW, Xi Z, Yang GF. Discovery of New 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy]-6-(substituted phenoxy)benzoic Acids as Flexible Inhibitors of Arabidopsis thaliana Acetohydroxyacid Synthase and Its P197L Mutant. J Agric Food Chem. 2017 Dec 27;65(51):11170-11178. doi: 10.1021/acs.jafc.7b05198. Epub 2017 Dec 14. PubMed PMID: 29186952.
6: Qamruzzaman, Nasar A. Degradative treatment of bispyribac sodium herbicide from synthetically contaminated water by colloidal MnO(2) dioxide in the absence and presence of surfactants. Environ Technol. 2017 Nov 9:1-7. doi: 10.1080/09593330.2017.1396500. [Epub ahead of print] PubMed PMID: 29063826.
7: Qin M, Chai S, Ma Y, Gao H, Zhang H, He Q. [Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS]. Se Pu. 2017 Jul 8;35(7):719-723. doi: 10.3724/SP.J.1123.2017.02032. Chinese. PubMed PMID: 29048835.
8: Panozzo S, Milani A, Scarabel L, Balogh Á, Dancza I, Sattin M. Occurrence of Different Resistance Mechanisms to Acetolactate Synthase Inhibitors in European Sorghum halepense. J Agric Food Chem. 2017 Aug 30;65(34):7320-7327. doi: 10.1021/acs.jafc.7b01243. Epub 2017 Aug 17. PubMed PMID: 28767243.
9: Zhao B, Fu D, Yu Y, Huang C, Yan K, Li P, Shafi J, Zhu H, Wei S, Ji M. Non-target-site resistance to ALS-inhibiting herbicides in a Sagittaria trifolia L. population. Pestic Biochem Physiol. 2017 Aug;140:79-84. doi: 10.1016/j.pestbp.2017.06.008. Epub 2017 Jun 17. PubMed PMID: 28755698.
10: Gámiz B, Velarde P, Spokas KA, Hermosín MC, Cox L. Biochar Soil Additions Affect Herbicide Fate: Importance of Application Timing and Feedstock Species. J Agric Food Chem. 2017 Apr 19;65(15):3109-3117. doi: 10.1021/acs.jafc.7b00458. Epub 2017 Apr 5. PubMed PMID: 28353349.
11: Garcia MD, Nouwens A, Lonhienne TG, Guddat LW. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proc Natl Acad Sci U S A. 2017 Feb 14;114(7):E1091-E1100. doi: 10.1073/pnas.1616142114. Epub 2017 Jan 30. PubMed PMID: 28137884; PubMed Central PMCID: PMC5321015.
12: Yang X, Zhang Z, Gu T, Dong M, Peng Q, Bai L, Li Y. Quantitative proteomics reveals ecological fitness cost of multi-herbicide resistant barnyardgrass (Echinochloa crus-galli L.). J Proteomics. 2017 Jan 6;150:160-169. doi: 10.1016/j.jprot.2016.09.009. Epub 2016 Sep 23. PubMed PMID: 27667388.
13: Korshun M, Dema O, Kucherenko O, Ruda T, Korshun O, Gorbachevskyi R, Pelio I, Antonenko A. [PREDICTING OF RISK OF SOIL CONTAMINATION BY DIFFERENT CLASSES OF FUNGICIDES IN SOIL AND CLIMATIC CONDITIONS OF UKRAINE]. Georgian Med News. 2016 Jul;(256-257):92-7. Russian. PubMed PMID: 27661284.
14: Li T, Liu B, Chen CY, Yang B. TALEN-Mediated Homologous Recombination Produces Site-Directed DNA Base Change and Herbicide-Resistant Rice. J Genet Genomics. 2016 May 20;43(5):297-305. doi: 10.1016/j.jgg.2016.03.005. Epub 2016 Mar 22. PubMed PMID: 27180265.
15: Singh V, Jat ML, Ganie ZA, Chauhan BS, Gupta RK. Herbicide options for effective weed management in dry direct-seeded rice under scented rice-wheat rotation of western Indo-Gangetic Plains. Crop Prot. 2016 Mar;81:168-176. PubMed PMID: 26941471; PubMed Central PMCID: PMC4767026.
16: Bragina IV, Fedorova NE, Volkova VN, Egorchenkova OE, Mukhina LP, Larkina MV. [The method of multicomponent determination of herbicides of various chemical classes in water]. Gig Sanit. 2016;95(11):1099-104. Russian. PubMed PMID: 29446274.
17: Iwakami S, Hashimoto M, Matsushima K, Watanabe H, Hamamura K, Uchino A. Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. Pestic Biochem Physiol. 2015 Mar;119:1-8. doi: 10.1016/j.pestbp.2015.02.007. Epub 2015 Feb 25. PubMed PMID: 25868810.
18: Reimche GB, Machado SL, Oliveira MA, Zanella R, Dressler VL, Flores EM, Gonçalves FF, Donato FF, Nunes MA. Imazethapyr and imazapic, bispyribac-sodium and penoxsulam: zooplankton and dissipation in subtropical rice paddy water. Sci Total Environ. 2015 May 1;514:68-76. doi: 10.1016/j.scitotenv.2015.01.055. Epub 2015 Feb 4. PubMed PMID: 25659307.
19: Chirukuri R, Atmakuru R. Sorption characteristics and persistence of herbicide bispyribac sodium in different global soils. Chemosphere. 2015 Nov;138:932-9. doi: 10.1016/j.chemosphere.2014.12.029. Epub 2015 Jan 7. PubMed PMID: 25577693.
20: Singh N, Singh SB. Adsorption and leaching behaviour of bispyribac-sodium in soils. Bull Environ Contam Toxicol. 2015 Jan;94(1):125-8. doi: 10.1007/s00128-014-1420-5. Epub 2014 Nov 9. PubMed PMID: 25381585.

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